Indomethacin Diamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indomethacin is a nonsteroidal anti-inflammatory drug (NSAID) used to treat mild to moderate acute pain and relieve symptoms of arthritis (osteoarthritis and rheumatoid arthritis) or gout, such as inflammation, swelling, stiffness, and joint pain .

Synthesis Analysis

Indomethacin synthesis involves several steps, including the formation of an indole ring, which is a crucial part of the drug’s structure. The synthesis begins with 4-methoxyphenyl hydrazine and involves several reactions, including isomerization to an enamine and a subsequent cyclic [3,3] sigmatropic rearrangement .Molecular Structure Analysis

Indomethacin’s molecular formula is C19H16ClNO4 . It has a complex structure that includes an indole ring, which is crucial for its activity. The polymorphism of indomethacin lies in various meta-stable conformations of the molecule that are results of different orientations between the two aromatic indole and phenyl rings .Chemical Reactions Analysis

Indomethacin, like other NSAIDs, works by inhibiting the cyclooxygenase enzymes (COX-1 and 2), thereby decreasing prostaglandin levels . It also exhibits reactivity differences with ammonia gas and has been used to investigate acid-base reactions of solid materials .Physical And Chemical Properties Analysis

Indomethacin’s physical and chemical properties have been studied extensively. It is known to form polymorphs and solvates, and its amorphous properties have been extensively studied . More detailed information about its physical and chemical properties can be found on the PubChem database .科学的研究の応用

Anti-Inflammatory Applications

Indomethacin Diamide: , as a derivative of indomethacin, retains the parent compound’s potent anti-inflammatory properties. It is commonly used in the treatment of rheumatic disorders and other inflammatory diseases. The mechanism involves blocking prostaglandin synthesis, which plays a key role in the inflammation process .

Analgesic Effects

Due to its action on cyclooxygenase (COX) enzymes, Indomethacin Diamide serves as an effective analgesic. It is particularly useful in managing moderate to severe pain, especially when inflammation is also present .

Antipyretic Properties

Indomethacin Diamide exhibits antipyretic effects, making it suitable for reducing fever associated with various conditions. This is attributed to its ability to inhibit prostaglandin synthesis in the hypothalamus, which is responsible for temperature regulation .

Chemopreventive Potential

Research has indicated that Indomethacin Diamide may possess chemopreventive properties. Its role in COX inhibition can potentially reduce the risk of certain types of cancers, although more research is needed to fully understand this application .

Photostability and Physicochemical Research

Studies have explored the photostability and physicochemical characteristics of Indomethacin Diamide in supramolecular systems. Understanding its stability under various conditions is crucial for its application in pharmaceutical formulations .

Insecticide Resistance Studies

While not a direct application of Indomethacin Diamide, research on diamide resistance in lepidopteran pests provides insights into the challenges of developing effective insecticides. These studies focus on ryanodine receptor target-site mutations affecting diamide binding, which is relevant for the broader class of diamide compounds .

作用機序

Target of Action

Indomethacin Diamide, like its parent compound Indomethacin, primarily targets the enzyme Cyclooxygenase (COX) . COX is responsible for the rate-limiting step in prostaglandin and thromboxane biosynthesis via the arachidonic acid (AA) pathway . Prostaglandins play a crucial role in inflammation, pain, and fever, making COX an important target for anti-inflammatory drugs .

Mode of Action

Indomethacin Diamide acts by potently and non-selectively inhibiting the COX enzyme . This inhibition blocks the conversion of arachidonic acid to prostaglandins, thereby reducing the production of these inflammatory mediators . It also inhibits the nuclear translocation of IRF3 following cytosolic nucleic acid recognition .

Pharmacokinetics

Indomethacin, the parent compound of Indomethacin Diamide, exhibits linear pharmacokinetics . Its plasma concentration, area under the curve, and urinary recovery are proportional to the administered dose, whereas its half-life and plasma and renal clearances are dose-independent . Indomethacin is eliminated by both renal excretion and formation of metabolites that are pharmacologically inactive . These include O-desmethyl-indomethacin, N-deschlorobenzoyl-indomethacin, and O-desmethyl-N-deschlorobenzoyl-indomethacin .

Result of Action

The molecular and cellular effects of Indomethacin Diamide’s action include the reduction of prostaglandin synthesis, leading to decreased inflammation, pain, and fever . It also inhibits nucleic acid-triggered IFN production . At the cellular level, Indomethacin Diamide has been found to induce heterogeneity in lipid membranes, potentially altering membrane protein functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Indomethacin Diamide. For instance, the development of resistance to Diamide insecticides, including Indomethacin Diamide, can be influenced by factors such as the frequency of application and the presence of other effective products with a different mode of action . Maintaining insect susceptibility to Diamide insecticides greatly depends on rotation with effective products that eliminate Diamide-resistant individuals .

Safety and Hazards

Indomethacin can increase the risk of fatal heart attack or stroke, even if you don’t have any risk factors . It should not be used just before or after heart bypass surgery (coronary artery bypass graft, or CABG) . Other side effects include skin rash, changes in vision, heart problems, signs of liver or pancreas problems, signs of stomach bleeding, kidney problems, and low red blood cells (anemia) .

将来の方向性

Indomethacin is currently used to manage acute pain, rheumatoid arthritis, ankylosing spondylitis, osteoarthritis, bursitis, gouty arthritis, and patent ductus arteriosus . Future research may focus on its unique effects demonstrating inhibitory modulation of NO-induced vasodilation and trigeminal activity, which may be fundamental to its ability to treat paroxysmal hemicrania and hemicrania continua .

特性

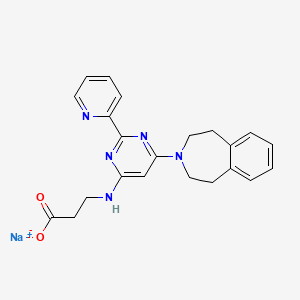

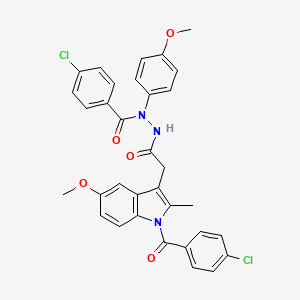

IUPAC Name |

4-chloro-N'-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]-N-(4-methoxyphenyl)benzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H27Cl2N3O5/c1-20-28(29-18-27(43-3)16-17-30(29)37(20)32(40)21-4-8-23(34)9-5-21)19-31(39)36-38(25-12-14-26(42-2)15-13-25)33(41)22-6-10-24(35)11-7-22/h4-18H,19H2,1-3H3,(H,36,39) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSHTINDTQQHHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NN(C4=CC=C(C=C4)OC)C(=O)C5=CC=C(C=C5)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H27Cl2N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

402849-25-6 |

Source

|

| Record name | Indomethacin diamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402849256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INDOMETHACIN DIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KG2PT836RS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6R,7R)-3-(Acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B583234.png)

![Bis[2-(dimethylamino)ethyl] 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B583240.png)

![3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthaloyl Dichloride](/img/structure/B583247.png)

![2h-Furo[2,3-e]indazole](/img/structure/B583248.png)